Lithium(1+) ion 3-(1,1-difluoroethyl)benzene-1-sulfinate is a chemical compound characterized by the presence of a lithium ion coordinated with a sulfinate group attached to a benzene ring that also carries a difluoroethyl substituent. This compound is notable for its potential applications in various scientific fields, including materials science and medicinal chemistry.
Lithium(1+) ion 3-(1,1-difluoroethyl)benzene-1-sulfinate is classified as an organosulfur compound due to the presence of the sulfinate functional group. It belongs to a broader category of lithium salts, which are known for their unique reactivity and stability in various chemical environments.
The synthesis of Lithium(1+) ion 3-(1,1-difluoroethyl)benzene-1-sulfinate typically involves the reaction of 3-(1,1-difluoroethyl)benzenesulfinic acid with a lithium base. This reaction is generally conducted under controlled conditions to ensure high yield and purity.
The molecular structure of Lithium(1+) ion 3-(1,1-difluoroethyl)benzene-1-sulfinate can be represented by its chemical formula .
[Li+].CC(C1=CC=C(S1)S(=O)[O-])(F)F
This structure features a benzene ring substituted at one position with a sulfinate group and at another with a difluoroethyl group, which significantly influences its chemical behavior .
Lithium(1+) ion 3-(1,1-difluoroethyl)benzene-1-sulfinate can undergo several types of chemical reactions:
Common reagents used in these reactions include:
These reactions are typically carried out under controlled temperatures to ensure selectivity and maximize yield .
The mechanism of action for Lithium(1+) ion 3-(1,1-difluoroethyl)benzene-1-sulfinate involves its interaction with biological targets through its thiazole and difluoroethyl groups. These interactions can modulate enzyme activity or receptor functions, potentially leading to various biological effects. The lithium ion may enhance the reactivity and stability of the compound during these interactions .
The compound's stability and reactivity make it suitable for various applications in organic synthesis and materials science .
Lithium(1+) ion 3-(1,1-difluoroethyl)benzene-1-sulfinate has several scientific uses:
This compound's unique structural features and reactivity profile make it valuable across multiple scientific domains.
CAS No.: 85146-10-7
CAS No.: 133978-15-1
CAS No.: 80-47-7
CAS No.:
CAS No.:
CAS No.: 7161-35-5